molecular formula C8H8N2 B8695256 1,4-Dihydrocinnoline CAS No. 1500-42-1

1,4-Dihydrocinnoline

Cat. No. B8695256
Key on ui cas rn: 1500-42-1
M. Wt: 132.16 g/mol
InChI Key: SLINOLVLQJDNOR-UHFFFAOYSA-N
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Patent
US04027023

Procedure details

A mixture of ethyl 6 nitrocinnolin-3-yl carboxylate (0.7 g.) and platinum oxide (100 mg.) in dry ethanol (20 ml.) acetone (20 ml.) and glacial acetic acid (0.5 ml.) was shaken in an atmosphere of hydrogen at room temperature and atmospheric pressure for 24 hours. The mixture was then heated to boiling point on a steam bath, and manganese dioxide (10 g.) was added to the boiling solution. (The above-mentioned reducing conditions resulted in the formation of relatively small amount of the 1,4-dihydrocinnoline derivative, and the manganese dioxide was used to convert this into the corresponding cinnoline derivative.) The suspension was heated under reflux for 30 minutes and then filtered through Celite. Kieselgel 60 (1 g.) was added to the filtrate, and the mixture was evaporated to dryness. The residue was placed on the top of a silica column (50 g. Kieselgel 60). Elution with ethyl acetate, evaporation of the appropriate fractions and recrystallisation from aqueous ethanol gave ethyl 6-isopropylaminocinnolin-3-yl carboxylate, m.p. 167°-168° C.
Name
ethyl 6 nitrocinnolin-3-yl carboxylate
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[N:9][C:8](C(OCC)=O)=[CH:7]2)([O-])=O.CC(C)=O.C(O)(=O)C.[H][H]>C(O)C.[Pt]=O.[O-2].[O-2].[Mn+4]>[NH:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:13][CH:12]=2)[CH2:7][CH:8]=[N:9]1 |f:6.7.8|

Inputs

Step One
Name
ethyl 6 nitrocinnolin-3-yl carboxylate
Quantity
0.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=C(N=NC2=CC1)C(=O)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
10 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1N=CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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